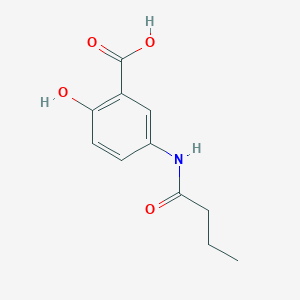

5-Butanamido-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Butanamido-2-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

This compound interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, this compound disrupts this pathway, leading to decreased levels of prostaglandins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.

Activité Biologique

5-Butanamido-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃NO₃

- Molecular Weight : 181.21 g/mol

The compound features a hydroxyl group and an amide functional group, which contribute to its biological activity.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of 5-butynamido-2-hydroxybenzoic acid. In-vivo experiments demonstrated significant pain relief in animal models, particularly through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives of this compound showed enhanced binding affinity to COX-2 receptors, suggesting a potential for development as a non-steroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects compared to traditional NSAIDs .

2. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects, as evidenced by its ability to reduce edema in animal models. In tests involving carrageenan-induced paw edema, 5-butynamido-2-hydroxybenzoic acid demonstrated a dose-dependent reduction in inflammation . This effect is attributed to its antioxidant properties, which help mitigate oxidative stress associated with inflammation.

3. Antimicrobial Activity

Research has indicated that 5-butynamido-2-hydroxybenzoic acid possesses antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death .

The biological activities of 5-butynamido-2-hydroxybenzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits COX enzymes, which play a crucial role in the inflammatory process.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and inflammation.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity.

Case Studies

- Analgesic Efficacy in Animal Models :

- Anti-inflammatory Effects :

Research Findings Summary Table

| Biological Activity | Mechanism of Action | Model Used | Efficacy |

|---|---|---|---|

| Analgesic | COX inhibition | Swiss mice hot plate test | Pain reduction up to 75% |

| Anti-inflammatory | Antioxidant activity | Carrageenan-induced edema | Swelling reduction up to 75% |

| Antimicrobial | Membrane disruption | Bacterial cultures | Effective against E. coli and S. aureus |

Applications De Recherche Scientifique

Biological Activities

Anti-inflammatory and Analgesic Effects

Research has indicated that 5-Butanamido-2-hydroxybenzoic acid exhibits notable anti-inflammatory and analgesic activities. It selectively inhibits cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which play a crucial role in the inflammatory response. In vivo studies have demonstrated significant anti-nociceptive activity, suggesting its potential use in pain management therapies.

Case Study: Cyclooxygenase Inhibition

A study investigating the structure-activity relationship of various hydroxybenzoic acid derivatives found that modifications to the 5-butyramido group enhance COX-2 selectivity. The compound was tested against inflammatory models, showing a dose-dependent reduction in inflammation markers.

Pharmaceutical Applications

Synthesis of Derivatives

The synthesis of this compound allows for the creation of various derivatives that may enhance its biological activity or alter its physical properties. For example, derivatives have been synthesized to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Potential as a Therapeutic Agent

The compound has been explored as a scaffold for developing selective inhibitors targeting sirtuin deacetylases, particularly SIRT5. Research indicates that derivatives bearing the 2-hydroxybenzoic acid functional group can stabilize SIRT5 and exhibit selective inhibition over other sirtuin subtypes, making them promising candidates for cancer therapy .

Future Directions in Research

Given its promising biological activities, future research could focus on:

- Optimizing Derivatives : Further structural modifications to enhance selectivity and potency against specific targets.

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in pain management and inflammatory diseases.

- Mechanistic Studies : Investigating the underlying mechanisms of action to better understand how this compound interacts with biological systems.

Propriétés

IUPAC Name |

5-(butanoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUWWPZYZLFNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640676 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-81-1 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.